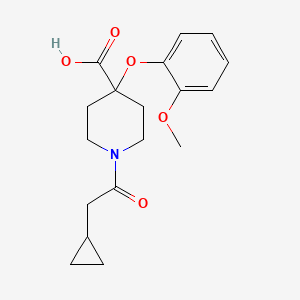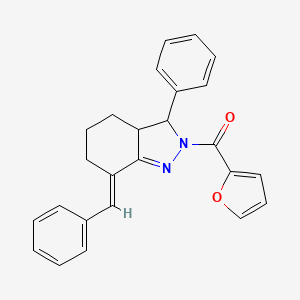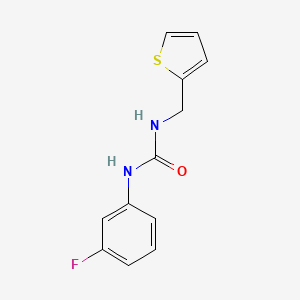
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining proper brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid administration have several biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced seizure activity, and reduced drug-seeking behavior in addiction models. 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has also been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, meaning that it does not affect other enzymes or neurotransmitters in the brain. This selectivity makes it a useful tool for studying the role of GABA in various neurological disorders. However, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not without limitations. It has poor solubility in water, which can make dosing and administration difficult. In addition, its potency can make it difficult to determine the optimal dosage for use in experiments.
Orientations Futures
Several future directions for research on 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid are possible. One potential area of study is the use of 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of more potent and selective inhibitors of GABA transaminase. Finally, the use of 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in human clinical trials for the treatment of epilepsy, addiction, and anxiety is an area of interest for future research.
Méthodes De Synthèse
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 2-methoxyphenol with 1-bromo-2-chloroethane to form 2-(2-methoxyphenoxy)ethyl bromide. This compound is then reacted with cyclopropylacetyl chloride to form 1-(cyclopropylacetyl)-2-(2-methoxyphenoxy)ethyl bromide. The final step involves the reaction of this compound with piperidine-4-carboxylic acid to form 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.
Applications De Recherche Scientifique
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has also shown potential in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior. In addition, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
1-(2-cyclopropylacetyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-14-4-2-3-5-15(14)24-18(17(21)22)8-10-19(11-9-18)16(20)12-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQPUTNNYMMZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-5-(4-isopropoxyphenyl)-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458395.png)
![3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5458402.png)
![2-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B5458410.png)
![methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate](/img/structure/B5458415.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5458422.png)


![methyl [2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrol-2-yl]acetate](/img/structure/B5458468.png)
![N-(4-ethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458472.png)

![3,3-dimethyl-5-[2-(2-nitrophenyl)vinyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B5458479.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5458508.png)